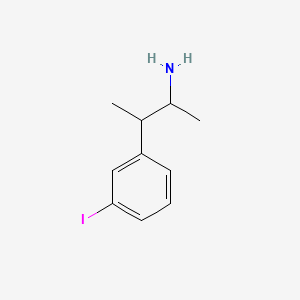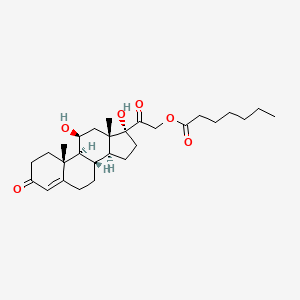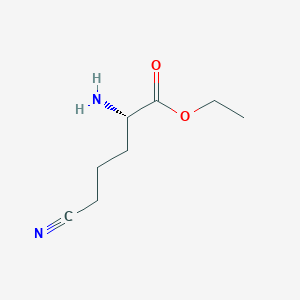
Ethyl 6-nitrilo-L-norleucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-nitrilo-L-norleucinate is a chemical compound known for its unique structure and properties It is a derivative of norleucine, an amino acid, and features a nitrilo group attached to the sixth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-nitrilo-L-norleucinate typically involves the esterification of 6-nitrilo-L-norleucine with ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-nitrilo-L-norleucinate undergoes various chemical reactions, including:
Oxidation: The nitrilo group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrilo group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used in substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Ethyl 6-amino-L-norleucinate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-nitrilo-L-norleucinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 6-nitrilo-L-norleucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrilo group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active norleucine derivative, which can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-nitrilo-L-norleucinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-amino-L-norleucinate: The nitrilo group is reduced to an amino group.
Ethyl 6-oxo-L-norleucinate: The nitrilo group is oxidized to an oxo group.
Uniqueness: this compound is unique due to the presence of the nitrilo group, which imparts distinct reactivity and potential for forming various derivatives. Its versatility in undergoing different chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
763883-57-4 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-5-cyanopentanoate |
InChI |
InChI=1S/C8H14N2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-5,10H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
AGEZFHXFJVCGHJ-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CCCC#N)N |
Kanonische SMILES |
CCOC(=O)C(CCCC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


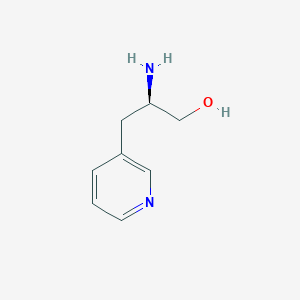
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)

![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
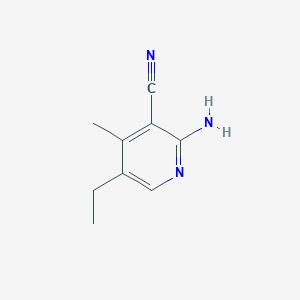
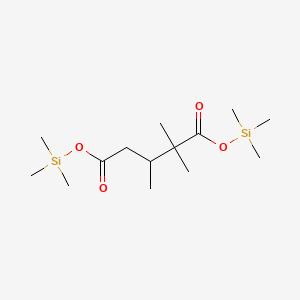
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
